ethyl (2S,3S)-3-methyloxirane-2-carboxylate

Genotoxicity Safety assessment Epoxide mutagenicity

Ethyl (2S,3S)-3-methyloxirane-2-carboxylate (CAS 110508-08-2) is a chiral epoxide ester belonging to the 2,3-epoxybutyrate family. With molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol, it features two stereogenic centers at the 2S and 3S positions on the oxirane ring.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 110508-08-2
Cat. No. B010290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S,3S)-3-methyloxirane-2-carboxylate
CAS110508-08-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C
InChIInChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m0/s1
InChIKeyVYXHEFOZRVPJRK-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S,3S)-3-Methyloxirane-2-Carboxylate CAS 110508-08-2: Chiral Epoxide Ester Procurement Overview


Ethyl (2S,3S)-3-methyloxirane-2-carboxylate (CAS 110508-08-2) is a chiral epoxide ester belonging to the 2,3-epoxybutyrate family. With molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol, it features two stereogenic centers at the 2S and 3S positions on the oxirane ring . This specific enantiomer is utilized as a building block in asymmetric synthesis, where the absolute configuration dictates downstream stereochemical outcomes. The compound is commercially supplied at 98% purity level by multiple vendors .

Why Ethyl (2S,3S)-3-Methyloxirane-2-Carboxylate Cannot Be Substituted by Racemic or Other Enantiomeric Forms


Epoxybutyrate esters contain two chiral centers, and the (2S,3S) enantiomer possesses a distinct three-dimensional arrangement that fundamentally differs from its (2R,3R), (2S,3R), or (2R,3S) counterparts. In nucleophilic ring-opening reactions, stereochemical integrity at both centers governs the absolute configuration of resulting diol or amino-alcohol products. Use of a racemic mixture or mismatched enantiomer leads to uncontrolled diastereoselectivity, reducing yield of the desired stereoisomer and potentially producing pharmacologically inactive or undesired isomers [1]. Safety profiling further reinforces the need for precise selection: while many aliphatic epoxides exhibit mutagenicity, ethyl‑2,3‑epoxybutyrate has been demonstrated to be non-mutagenic in both Klebsiella pneumoniae fluctuation tests and Salmonella typhimurium TA100 Ames assays, unlike the majority of epoxide class members [2].

Quantitative Differentiation Evidence for Ethyl (2S,3S)-3-Methyloxirane-2-Carboxylate vs. Closest Analogs


Non-Mutagenic Profile Compared to Dominant Epoxide Class

In a comprehensive screen of 45 aliphatic epoxides using Luria and Delbrück fluctuation test with Klebsiella pneumoniae and the Ames test with Salmonella typhimurium TA100, ethyl‑2,3‑epoxybutyrate (the core structure encompassing the (2S,3S) enantiomer) exhibited no mutagenic activity, whereas 36 of the 45 tested epoxides (80%) were mutagenic [1]. This absence of genotoxicity was confirmed both with and without S9 metabolic activation, placing ethyl‑2,3‑epoxybutyrate in a distinct minority of non-mutagenic epoxides. By contrast, structurally related compounds such as epichlorohydrin and glycidol derivatives displayed clear mutagenicity in the same study.

Genotoxicity Safety assessment Epoxide mutagenicity

Commercial Enantiomeric Purity: (2S,3S) vs. (2R,3R) Counterpart

The (2S,3S) enantiomer is commercially available from multiple suppliers at a certified purity of 98% . In comparison, the (2R,3R) enantiomer (CAS 19780-35-9) is also listed at 98% purity by the same vendor . However, the (2S,3S) form is offered by fewer suppliers and typically requires longer lead times, indicating its specialized procurement status. The (2S,3R) and (2R,3S) diastereomers are significantly less represented in commercial catalogs, often requiring custom synthesis.

Enantiomeric purity Chiral procurement Vendor specification

Stereochemical Fidelity in Ring-Opening: (2S,3S) vs. Racemic

When ethyl 2,3-epoxybutyrate reacts with phenylmethanethiolate nucleophile, the product distribution is markedly dependent on stereochemistry: α-attack yields methyl 2-benzylthio-3-hydroxybutyrate (25%) alongside ethyl (benzylthio)acetate (70%), demonstrating regiochemical partitioning [1]. The (2S,3S) single enantiomer ensures that the 25% desired product retains absolute (2S,3S) configuration, whereas a racemic substrate would produce a mixture of enantiomers, reducing the effective yield of the target stereoisomer to 12.5% after resolution. This represents a 50% yield penalty when racemic material is used in place of the enantiopure (2S,3S) form for stereospecific applications.

Ring-opening regioselectivity Diastereoselectivity Nucleophilic attack

Storage Stability Requirement Differentiates (2S,3S) from Less Reactive Analogs

Ethyl (2S,3S)-3-methyloxirane-2-carboxylate requires sealed storage at 2–8°C per vendor specifications , reflecting the inherent reactivity of the strained epoxide ring. In contrast, related ester compounds such as methyl 3-methyloxirane-2-carboxylate (CAS 2980-48-5) are stable at room temperature [1]. This differential storage demand indicates higher intrinsic reactivity of the ethyl ester (2S,3S) enantiomer, which can be advantageous for rapid reaction kinetics but necessitates controlled cold-chain logistics during procurement.

Storage condition Epoxide stability Handling requirement

Recommended Application Scenarios for Ethyl (2S,3S)-3-Methyloxirane-2-Carboxylate Based on Evidence


Stereospecific Synthesis of β-Lactam Antibiotic Intermediates

When constructing β-lactam precursors requiring defined (2S,3S) configuration, procurement of the enantiopure epoxide is mandatory. Regioselective ring-opening studies confirm that use of racemic material halves the effective yield of the desired enantiomer [1]. The non-mutagenic profile further supports its use in pharmaceutical intermediate synthesis where genotoxic impurity control is critical .

Chiral Building Block for Aziridine-2,3-Dicarboxylic Acid Derivatives

The (2S,3S) enantiomer serves as a direct precursor to (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound. The absolute stereochemistry must be preserved through the epoxide ring-opening to aziridine conversion, making the (2S,3S) form uniquely suited [1].

Enzyme Inhibition Studies Requiring Defined Epoxide Stereochemistry

2,3-Epoxybutyrate acts as a competitive inhibitor of pig heart lactic dehydrogenase and β-hydroxybutyrate dehydrogenase [1]. The (2S,3S) enantiomer provides defined stereochemistry for structure-activity relationship (SAR) studies, enabling precise correlation of chirality with inhibitory potency (K_I values). Non-mutagenicity adds handling safety in biochemical laboratories .

Agrochemical Intermediate Development with Reduced Genotoxicity Risk

For agrochemical programs where epoxide intermediates are needed but worker safety and environmental persistence are concerns, ethyl (2S,3S)-3-methyloxirane-2-carboxylate offers a non-mutagenic alternative to the 80% of epoxides that exhibit genotoxicity [1]. The 2–8°C storage requirement, while adding logistics cost, indicates high reactivity that may translate to shorter reaction times in production settings .

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